3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL
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Overview
Description
3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL is a complex organic compound characterized by its unique structure, which includes multiple ethoxy and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with ethylenediamine, followed by successive ethoxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure but with different functional groups.
2-Fluorodeschloroketamine: Shares some structural features but differs in its pharmacological properties.
Uniqueness
What sets 3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL apart is its unique combination of ethoxy and hydroxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[2-[2-[2-[(3-hydroxyphenyl)methylideneamino]ethoxy]ethoxy]ethyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-19-5-1-3-17(13-19)15-21-7-9-25-11-12-26-10-8-22-16-18-4-2-6-20(24)14-18/h1-6,13-16,23-24H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDUEWYBEYKDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NCCOCCOCCN=CC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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